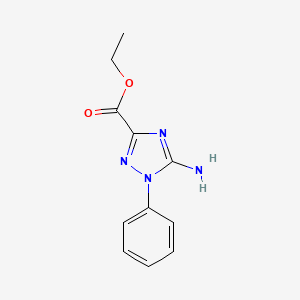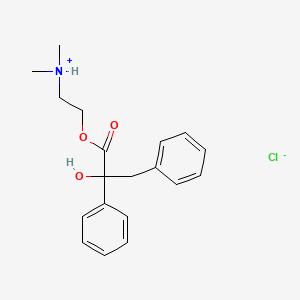
2-(Dimethylamino)ethyl benzylphenylglycolate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethylamino)ethyl benzylphenylglycolate hydrochloride is a chemical compound with a complex structure that includes a dimethylamino group, an ethyl chain, and a benzylphenylglycolate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)ethyl benzylphenylglycolate hydrochloride typically involves multiple steps, starting with the preparation of the benzylphenylglycolate core. This can be achieved through esterification reactions involving benzyl alcohol and phenylglycolic acid. The dimethylaminoethyl group is then introduced via a nucleophilic substitution reaction using 2-dimethylaminoethyl chloride hydrochloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and substitution reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)ethyl benzylphenylglycolate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: 2-dimethylaminoethyl chloride hydrochloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
2-(Dimethylamino)ethyl benzylphenylglycolate hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)ethyl benzylphenylglycolate hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The benzylphenylglycolate moiety may interact with hydrophobic regions of target molecules, enhancing its overall activity .
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)ethyl chloride hydrochloride: A precursor in the synthesis of 2-(Dimethylamino)ethyl benzylphenylglycolate hydrochloride.
Dimethylaminoethyl acrylate: An unsaturated carboxylic acid ester with a tertiary amino group.
N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide derivatives: Used as photoinitiators under LEDs.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential use in multiple fields make it a valuable compound for research and industrial purposes.
Properties
CAS No. |
101756-44-9 |
|---|---|
Molecular Formula |
C19H24ClNO3 |
Molecular Weight |
349.8 g/mol |
IUPAC Name |
2-(2-hydroxy-2,3-diphenylpropanoyl)oxyethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C19H23NO3.ClH/c1-20(2)13-14-23-18(21)19(22,17-11-7-4-8-12-17)15-16-9-5-3-6-10-16;/h3-12,22H,13-15H2,1-2H3;1H |
InChI Key |
BDAFZWLJHNGJAB-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)CCOC(=O)C(CC1=CC=CC=C1)(C2=CC=CC=C2)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




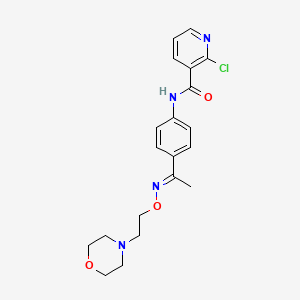

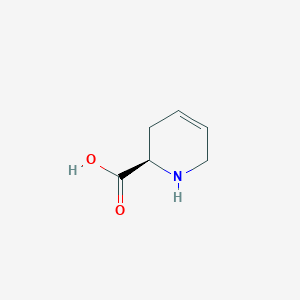
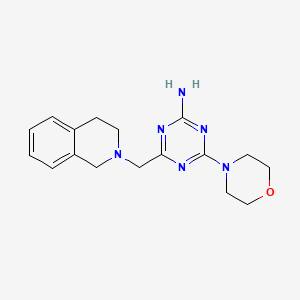

![Bicyclo[3.2.0]hept-6-en-3-one](/img/structure/B13743492.png)

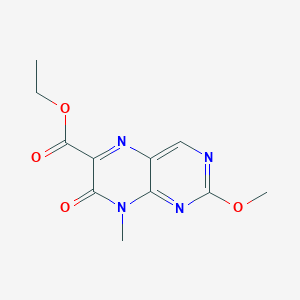
![[Bis(trimethylsilyl)methyl]triphenylphosphonium bromide](/img/structure/B13743517.png)

![tert-butyl N-[5-(azidomethyl)pyrazin-2-yl]carbamate](/img/structure/B13743527.png)
